REACTION_SMILES
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[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[CH3:31][CH:32]([CH2:33][OH:34])[CH3:35].[ClH:13].[NH2:14][CH:15]1[CH:16]=[CH:17][CH:18]([CH2:20][OH:21])[CH2:19]1.[NH2:1][c:2]1[n:3][c:4]([Cl:12])[c:5]([NH:9][CH:10]=[O:11])[c:6]([Cl:8])[n:7]1.[Na+:30].[OH-:29]>>[NH2:1][c:2]1[n:3][c:4]([NH:14][CH:15]2[CH:16]=[CH:17][CH:18]([CH2:20][OH:21])[CH2:19]2)[c:5]([NH:9][CH:10]=[O:11])[c:6]([Cl:8])[n:7]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CC(C)CO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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NC1C=CC(CO)C1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Nc1nc(Cl)c(NC=O)c(Cl)n1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(Cl)c(NC=O)c(NC2C=CC(CO)C2)n1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[CH3:31][CH:32]([CH2:33][OH:34])[CH3:35].[ClH:13].[NH2:14][CH:15]1[CH:16]=[CH:17][CH:18]([CH2:20][OH:21])[CH2:19]1.[NH2:1][c:2]1[n:3][c:4]([Cl:12])[c:5]([NH:9][CH:10]=[O:11])[c:6]([Cl:8])[n:7]1.[Na+:30].[OH-:29]>>[NH2:1][c:2]1[n:3][c:4]([NH:14][CH:15]2[CH:16]=[CH:17][CH:18]([CH2:20][OH:21])[CH2:19]2)[c:5]([NH:9][CH:10]=[O:11])[c:6]([Cl:8])[n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC1C=CC(CO)C1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc(Cl)c(NC=O)c(Cl)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(Cl)c(NC=O)c(NC2C=CC(CO)C2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |